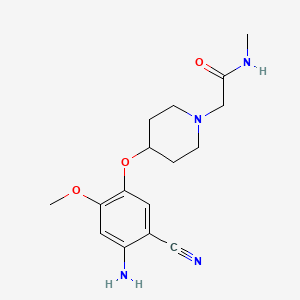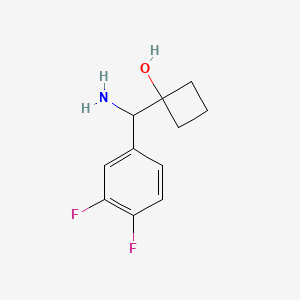
1-(Amino(3,4-difluorophenyl)methyl)cyclobutanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Amino(3,4-difluorophenyl)methyl)cyclobutanol is a chemical compound with the molecular formula C11H13F2NO It is characterized by the presence of an amino group attached to a difluorophenyl ring, which is further connected to a cyclobutanol moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Amino(3,4-difluorophenyl)methyl)cyclobutanol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-difluorobenzaldehyde and cyclobutanone.
Formation of Intermediate: The first step involves the formation of an intermediate Schiff base by reacting 3,4-difluorobenzaldehyde with an amine under acidic conditions.
Cyclization: The intermediate Schiff base undergoes cyclization with cyclobutanone in the presence of a suitable catalyst to form the desired product.
Purification: The final product is purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification methods to scale up the production process efficiently.
化学反应分析
Types of Reactions
1-(Amino(3,4-difluorophenyl)methyl)cyclobutanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to produce alcohols or amines.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Electrophiles such as alkyl halides, acidic or basic conditions.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Substituted derivatives with various functional groups.
科学研究应用
1-(Amino(3,4-difluorophenyl)methyl)cyclobutanol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in the treatment of various diseases.
Industry: Utilized in the development of novel materials and chemical processes.
作用机制
The mechanism of action of 1-(Amino(3,4-difluorophenyl)methyl)cyclobutanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- 1-(Amino(3,4-difluorophenyl)methyl)cyclopropanol
- 1-(Amino(3,4-difluorophenyl)methyl)cyclopentanol
- 1-(Amino(3,4-difluorophenyl)methyl)cyclohexanol
Uniqueness
1-(Amino(3,4-difluorophenyl)methyl)cyclobutanol is unique due to its cyclobutanol moiety, which imparts distinct chemical and physical properties compared to its cyclopropanol, cyclopentanol, and cyclohexanol analogs. This uniqueness makes it a valuable compound for specific applications in research and industry.
属性
分子式 |
C11H13F2NO |
|---|---|
分子量 |
213.22 g/mol |
IUPAC 名称 |
1-[amino-(3,4-difluorophenyl)methyl]cyclobutan-1-ol |
InChI |
InChI=1S/C11H13F2NO/c12-8-3-2-7(6-9(8)13)10(14)11(15)4-1-5-11/h2-3,6,10,15H,1,4-5,14H2 |
InChI 键 |
KRJAVCYLHVZSKL-UHFFFAOYSA-N |
规范 SMILES |
C1CC(C1)(C(C2=CC(=C(C=C2)F)F)N)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



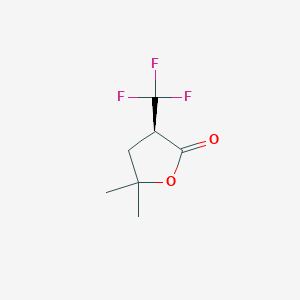
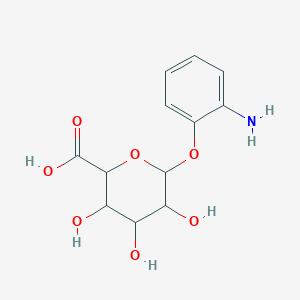

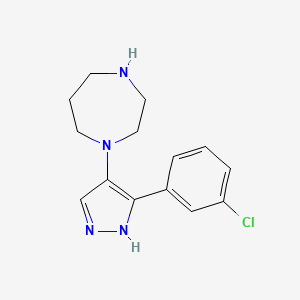
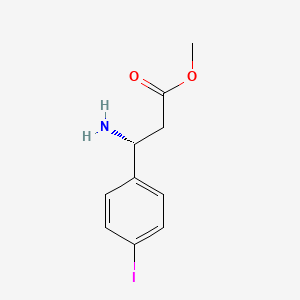
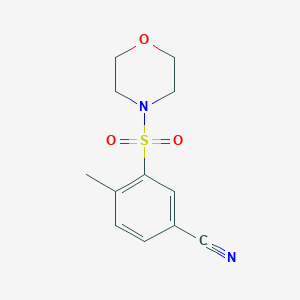

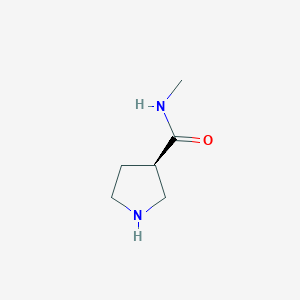
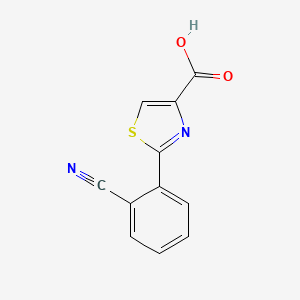

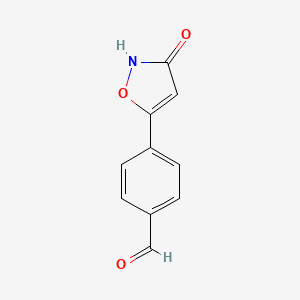
![[4,12-Diacetyloxy-15-[3-benzamido-2-[tert-butyl(dimethyl)silyl]oxy-3-phenylpropanoyl]oxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9-triethylsilyloxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] pentanoate](/img/structure/B13903859.png)
